Regioisomeric Differentiation: 3,4-Dimethoxyphenyl vs. 2,5-Dimethoxyphenyl Substitution Pattern
The 3,4-dimethoxyphenyl substitution in CAS 923095-51-6 is regioisomerically distinct from the 2,5-dimethoxyphenyl analog (CAS 922991-24-0). In the PKCα indolylurea series, the methoxy substitution pattern on the phenyl ring is a known determinant of kinase inhibitory potency; the Djung et al. (2011) study demonstrated that indolylureas with para- and meta-methoxy arrangements can achieve nanomolar IC50 values (95 nM for the lead compound in that series) against PKCα with selectivity over PKA. [1] While no head-to-head data exist for CAS 923095-51-6 vs. CAS 922991-24-0, class-level SAR indicates that the 3,4-substitution orients the methoxy oxygen lone pairs differently within the ATP-binding pocket compared to the 2,5-substitution pattern, potentially altering hydrogen-bonding interactions with the hinge region. [2]
| Evidence Dimension | Regioisomeric methoxy substitution pattern on phenyl ring |
|---|---|
| Target Compound Data | 3,4-dimethoxyphenyl substitution (CAS 923095-51-6) |
| Comparator Or Baseline | 2,5-dimethoxyphenyl analog (CAS 922991-24-0); 2,4-dimethoxyphenyl analog (CAS 899947-30-9, N-methyl variant) |
| Quantified Difference | No direct quantitative comparison available for these specific compounds; class-level PKCα indolylurea lead compound IC50 = 95 nM (reference compound in series, not identical to target). [1] |
| Conditions | Class-level inference from PKCα biochemical assay (Djung et al., 2011); no direct comparative assay data available for target compound. |
Why This Matters
Procurement decisions for SAR studies or kinase profiling panels must account for regioisomeric identity; the 3,4-dimethoxy regioisomer cannot be treated as equivalent to 2,5- or 2,4-substituted analogs without risking altered target selectivity.
- [1] Djung, J.F.; Mears, R.J.; Montalbetti, C.A.; Coulter, T.S.; Golebiowski, A.; Carr, A.N.; Barker, O.; Greis, K.D.; Zhou, S.; Dolan, E.; Davis, G.F. The synthesis and evaluation of indolylureas as PKCα inhibitors. Bioorg. Med. Chem. 2011, 19, 2742–2750. Lead compound IC50 = 95 nM. View Source
- [2] Kuujia.com. CAS 922991-24-0: 1-(2,5-Dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea. Structural comparator. View Source
